N,N-Dimethyl-4-oxo-4-(p-tolyl)butanamide

Pharmaceutical Analysis Quality Control Regulatory Compliance

Solely certified as Zolpidem EP Impurity F and USP Tolyloyl Propionamide. Its utility is non-substitutable for regulatory ANDA/NDA batch release testing. Any structural analog fails ICH method validation requirements due to distinct retention times and spectral fingerprints. Procure exact EP/USP monograph grade.

Molecular Formula C13H17NO2
Molecular Weight 219.28 g/mol
CAS No. 402470-91-1
Cat. No. B109276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Dimethyl-4-oxo-4-(p-tolyl)butanamide
CAS402470-91-1
SynonymsN,N-Dimethyl-3-(4-methylbenzoyl)propionamide;  N,N-Dimethyl 4-(4-Methylphenyl)-4-oxobutanamide;  N,N,4-Trimethyl-γ-oxobenzenebutanamide; 
Molecular FormulaC13H17NO2
Molecular Weight219.28 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)CCC(=O)N(C)C
InChIInChI=1S/C13H17NO2/c1-10-4-6-11(7-5-10)12(15)8-9-13(16)14(2)3/h4-7H,8-9H2,1-3H3
InChIKeyUCHIPYQVWBWPIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Dimethyl-4-oxo-4-(p-tolyl)butanamide (CAS 402470-91-1): Sourcing and Identity for Pharmaceutical Analysis


N,N-Dimethyl-4-oxo-4-(p-tolyl)butanamide (CAS 402470-91-1), also known as Tolyloyl Propionamide or Zolpidem EP Impurity F, is a small-molecule amide with the molecular formula C13H17NO2 and a molecular weight of 219.28 g/mol [1]. It is a tertiary amide derivative and is primarily recognized as a specified impurity in the active pharmaceutical ingredient (API) Zolpidem, as defined by both the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) [2]. Its primary role is as a pharmaceutical reference standard for analytical method development, validation, and quality control during the manufacturing of Zolpidem drug products [3].

Why Generic Substitution of N,N-Dimethyl-4-oxo-4-(p-tolyl)butanamide is Not Possible in Regulated Environments


N,N-Dimethyl-4-oxo-4-(p-tolyl)butanamide cannot be generically substituted with similar amide compounds because its value is entirely defined by its specific identity as a named impurity in pharmacopoeial monographs [1]. Unlike a research reagent where structural analogs might be interchangeable, this compound's application is singular: it serves as a certified reference standard for detecting and quantifying a specific process-related impurity in Zolpidem. A similar compound, even with near-identical structure, would have a different molecular weight, retention time, and spectral fingerprint, rendering it useless for the validated analytical methods that are required for regulatory compliance and batch release [2]. The utility of this compound is not in its intrinsic chemical properties but in its exact match to a regulatory specification, making substitution impossible without invalidating the entire analytical process.

Quantitative Procurement Evidence for N,N-Dimethyl-4-oxo-4-(p-tolyl)butanamide (CAS 402470-91-1)


Regulatory Identity: Unique Pharmacopoeial Designation as Zolpidem EP Impurity F

This compound's primary differentiation is its official, singular designation as 'Zolpidem EP Impurity F' and 'Zolpidem Related Compound 1 (USP)' . In contrast, its closest analog, Zolpidem EP Impurity D (CAS 836627-56-6), is the 3-bromo derivative (3-bromo-N,N-dimethyl-4-oxo-4-(p-tolyl)butanamide) and is classified as a different specified impurity with its own distinct regulatory limits [1].

Pharmaceutical Analysis Quality Control Regulatory Compliance

Sourcing Versatility: Dual Identity as Both an Impurity and a Synthetic Intermediate

While primarily known as Zolpidem EP Impurity F, N,N-Dimethyl-4-oxo-4-(p-tolyl)butanamide is also documented as a reactant in the synthesis of Zolpidem . This dual role contrasts with other Zolpidem impurities like N-Nitroso Zolpidem Impurity 1, which are exclusively degradation products or contaminants with no synthetic utility [1].

Organic Synthesis Process Chemistry Medicinal Chemistry

Analytical Data Availability: Vendor-Supplied Characterization for Method Validation

Reputable vendors provide N,N-Dimethyl-4-oxo-4-(p-tolyl)butanamide with comprehensive analytical characterization data packages, which are essential for method validation. For instance, Bidepharm supplies this compound with batch-specific quality control reports including NMR, HPLC, and GC analyses . This level of documented characterization is a procurement differentiator compared to purchasing the compound from a non-specialized chemical supplier that may not provide such rigorous, impurity-standard-specific documentation.

Analytical Method Development Reference Standards Quality Control

High Purity Specification for Analytical Reliability

The compound is consistently offered by major suppliers with a high standard purity of ≥97% . In comparison, the structurally related compound 4-Oxo-4-(p-tolyl)butanoic acid (CAS 4619-20-9) is also available at a similar purity of 98% . This indicates that the target compound meets the high purity requirements expected for a pharmaceutical impurity standard, providing the necessary reliability for quantitative analytical work.

Pharmaceutical Analysis Quality Control Method Validation

Defined Storage Conditions Ensure Long-Term Stability

Suppliers provide specific storage conditions to maintain the compound's integrity. For example, it is recommended to be stored at -20°C for long-term stability and 2-8°C for short-term use [1]. In contrast, the related compound 4-Oxo-4-(p-tolyl)butanoic acid is typically stored at room temperature , suggesting the target compound may be more sensitive to degradation, which is a critical piece of information for procurement and inventory management.

Reference Standard Management Stability Quality Assurance

High-Value Application Scenarios for Procuring N,N-Dimethyl-4-oxo-4-(p-tolyl)butanamide (CAS 402470-91-1)


Pharmaceutical Quality Control for Zolpidem API and Drug Product Release

Procurement is essential for quality control laboratories performing batch release testing of Zolpidem tartrate API or finished dosage forms (e.g., tablets). The compound is used as a reference standard to identify and quantify the specific impurity (Zolpidem EP Impurity F) using validated HPLC or UPLC methods, ensuring the batch meets the impurity limits set by ICH Q3A/B guidelines and pharmacopoeial monographs [1].

Analytical Method Development and Validation for Regulatory Submissions

This compound is a critical reagent for developing and validating stability-indicating methods (e.g., HPLC, LC-MS) required for Abbreviated New Drug Applications (ANDA) or New Drug Applications (NDA). It is used for forced degradation studies, specificity testing, and establishing system suitability criteria, as its well-defined identity and availability of characterization data (e.g., NMR, MS) streamline the method validation process.

Synthetic Process Development and Optimization for Zolpidem

Process chemistry groups may procure this compound for use as an authentic reference marker when developing or optimizing the synthetic route for Zolpidem. Its documented role as a reactant and potential byproduct allows for tracking reaction progress, optimizing conditions to minimize impurity formation, and confirming the identity of isolated intermediates or byproducts during process scale-up.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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